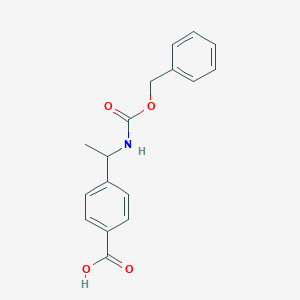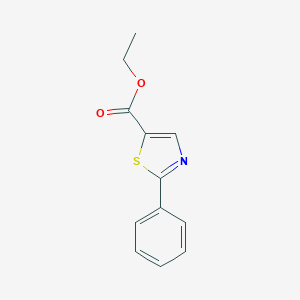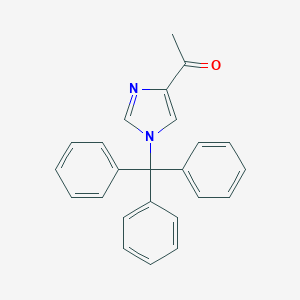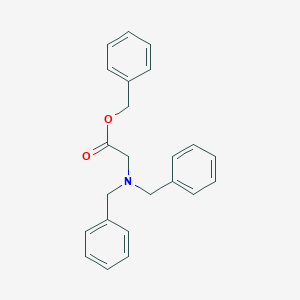![molecular formula C19H20BrFN2O2 B176954 [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone CAS No. 5997-38-6](/img/structure/B176954.png)
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone, also known as BFPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFPFM is a piperazine derivative and is classified as a psychoactive drug. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is not fully understood, but it is thought to involve the modulation of dopamine and serotonin neurotransmission. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This may explain the compound's psychoactive effects and its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. These effects make [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for researchers studying the mechanisms of anxiety, depression, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific role of dopamine in various neurological disorders. However, one limitation of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
Orientations Futures
There are a number of future directions for research involving [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Parkinson's disease. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone may serve as a valuable starting point for the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the study of the long-term effects of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone use. Researchers must determine the potential risks associated with the use of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments and ensure that the compound is used safely and responsibly.
Méthodes De Synthèse
The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 3-bromo-4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is a relatively straightforward process and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been used in a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroscience. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. This makes [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for studying the role of dopamine in various neurological disorders, such as schizophrenia and Parkinson's disease.
Propriétés
Numéro CAS |
5997-38-6 |
|---|---|
Nom du produit |
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Formule moléculaire |
C19H20BrFN2O2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-2-14(12-17(18)20)13-22-8-10-23(11-9-22)19(24)15-3-5-16(21)6-4-15/h2-7,12H,8-11,13H2,1H3 |
Clé InChI |
FCYHJNPZTMHQJZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



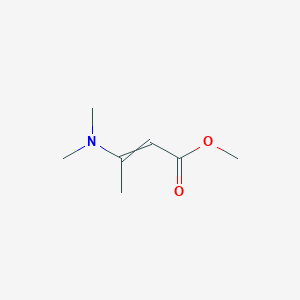



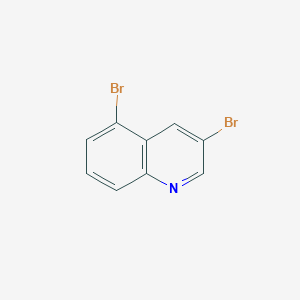
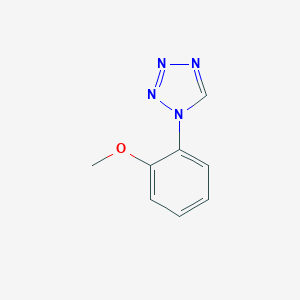

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)
